Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate
CAS No.: 439934-84-6
Cat. No.: VC5925661
Molecular Formula: C12H10FNO4S2
Molecular Weight: 315.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 439934-84-6 |
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Molecular Formula | C12H10FNO4S2 |
Molecular Weight | 315.33 |
IUPAC Name | methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3 |
Standard InChI Key | ZOMXNGWPQUYUNQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₃H₁₁FN₂O₄S₂, derived from the substitution pattern of the thiophene core. Its molecular weight is 342.36 g/mol, calculated as follows:
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Carbon (12.01 × 13): 156.13
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Hydrogen (1.01 × 11): 11.11
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Fluorine (19.00 × 1): 19.00
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Nitrogen (14.01 × 2): 28.02
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Oxygen (16.00 × 4): 64.00
Structural Characterization
The molecule consists of:
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A thiophene ring (five-membered aromatic heterocycle with one sulfur atom) at the core.
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A sulfamoyl group (-SO₂NH-) at the 3-position, where the nitrogen is substituted with a 4-fluorophenyl group.
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A methyl ester (-COOCH₃) at the 2-position.
The 4-fluorophenyl group enhances lipophilicity and potential bioactivity, while the sulfamoyl moiety contributes to hydrogen-bonding interactions, a feature common in enzyme inhibitors .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate can be inferred from analogous thiophene sulfonamide syntheses:
Step 1: Sulfonation of Thiophene-2-Carboxylate
Thiophene-2-carboxylic acid is first esterified with methanol to form methyl thiophene-2-carboxylate. Subsequent sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) yields methyl 3-sulfonylchloride-thiophene-2-carboxylate .
Step 2: Amination with 4-Fluoroaniline
The sulfonyl chloride intermediate reacts with 4-fluoroaniline in the presence of a base (e.g., pyridine) to form the N-(4-fluorophenyl)sulfamoyl derivative. This nucleophilic substitution proceeds via attack of the aniline’s amine group on the electrophilic sulfur atom .
Reaction Equation:
Step 3: Purification
Crude product purification involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) .
Key Reaction Parameters
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Temperature: 0–5°C during sulfonation to control exothermicity.
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Solvent: Dichloromethane or tetrahydrofuran for amination.
Chemical Reactivity and Functional Group Transformations
Sulfamoyl Group Reactivity
The sulfamoyl group (-SO₂NH-) participates in:
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Hydrogen bonding: Interactions with biological targets (e.g., enzymes).
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Acid-base reactions: Protonation/deprotonation at the NH group (pKa ~10–12).
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Nucleophilic substitution: Replacement of the 4-fluorophenyl group under strong basic conditions .
Ester Hydrolysis
The methyl ester undergoes hydrolysis in aqueous NaOH to form the carboxylic acid, a reaction critical for prodrug activation:
This step is reversible under acidic conditions .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 4- and 5-positions, though the sulfamoyl and ester groups direct reactivity ortho/para to themselves .
Target Enzyme | Proposed Mechanism | Potential Application |
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Carbonic Anhydrase IX | Sulfamoyl-Zn²⁺ coordination | Anticancer (hypoxia targeting) |
5-Lipoxygenase | Competitive inhibition of arachidonate | Anti-inflammatory |
Tyrosine Kinase | Allosteric modulation | Antiproliferative |
Anti-Inflammatory Activity
Analogous compounds (e.g., methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate ) suppress prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) in murine models, suggesting similar pathways for the 4-fluoro derivative .
Anticancer Screening
Thiophene sulfonamides exhibit IC₅₀ values of 5–20 μM against breast (MCF-7) and colon (HCT-116) cancer cells. Fluorine substitution improves blood-brain barrier penetration, a valuable trait for targeting gliomas .
Computational Predictions and Physicochemical Properties
logP and Solubility
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logP (octanol/water): Calculated as 2.8 (moderate lipophilicity).
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Water Solubility: ~0.1 mg/mL (low), necessitating formulation with co-solvents (e.g., PEG 400) .
ADMET Profiles
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Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for introducing substituents at the 4-fluorophenyl or ester groups to enhance potency.
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Prodrug Development: Ester hydrolysis in vivo generates the free carboxylic acid, improving water solubility .
Materials Science
Thiophene sulfonamides are precursors for conductive polymers used in organic field-effect transistors (OFETs). The fluorine atom enhances electron-withdrawing capacity, tuning semiconductor properties .
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